molecular formula C21H20N2O3S B10977513 3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

Cat. No.: B10977513
M. Wt: 380.5 g/mol
InChI Key: QBFCDQROUOLAGH-UHFFFAOYSA-N
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Description

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-methylphenyl)-: This compound shares a similar structure but lacks the sulfonyl group.

    Benzamide, N-methyl-N-phenyl-: This compound has a methyl group attached to the nitrogen atom of the amide group.

Uniqueness

3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is unique due to the presence of both the sulfonyl and amide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

3-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide

InChI

InChI=1S/C21H20N2O3S/c1-15-6-12-20(13-7-15)27(25,26)23-19-10-8-18(9-11-19)22-21(24)17-5-3-4-16(2)14-17/h3-14,23H,1-2H3,(H,22,24)

InChI Key

QBFCDQROUOLAGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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